3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
Description
3-(Methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole (CAS: 383145-82-2) is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methylsulfanyl group at position 3, a phenyl group at position 4, and a phenoxymethyl moiety bearing a trifluoromethyl group at position 5 (meta-substitution on the phenoxy ring) . Its synthesis typically involves alkylation or thioetherification reactions, as seen in analogous triazole preparations .
Properties
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-25-16-22-21-15(23(16)13-7-3-2-4-8-13)11-24-14-9-5-6-12(10-14)17(18,19)20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXXRMVKIHMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole typically involves a multi-step process. The starting materials include a phenylhydrazine derivative and various reagents that contribute to the formation of the triazole ring. Key steps in the synthesis may involve:
Cyclization: Formation of the 1,2,4-triazole ring through a cyclization reaction.
Substitution: Introduction of the methylsulfanyl and phenyl groups through substitution reactions.
Coupling: Attachment of the phenoxy and trifluoromethyl groups via coupling reactions.
Industrial Production Methods
Industrial production of this compound would require scalable synthetic routes with high yields and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale synthesis. Purification methods, such as recrystallization and chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Certain functional groups within the molecule can be reduced under appropriate conditions.
Substitution: The phenyl and phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or phenoxy rings.
Scientific Research Applications
Chemistry
The compound serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and chemical reactivity.
Biology
In biological research, this compound may be investigated for its potential as a bioactive agent, with studies exploring its effects on cellular processes and its interactions with biological molecules.
Medicine
Due to its triazole core, this compound might be explored for potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes by binding to their active sites, thus affecting cellular processes. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Effects
Physicochemical Properties
- Lipophilicity: The trifluoromethylphenoxy group increases logP compared to hydroxyphenyl or methoxyphenyl derivatives, favoring membrane permeability .
- Thermal Stability : Sulfanyl and sulfonyl derivatives exhibit distinct thermal behaviors, with sulfonyl groups enhancing stability .
Biological Activity
The compound 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is part of a class of triazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for This compound is , with a molecular weight of approximately 373.4 g/mol. The presence of the methylsulfanyl group and trifluoromethyl phenyl moiety is significant in enhancing the compound's biological profile.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.4 g/mol |
| Key Functional Groups | Methylsulfanyl, Trifluoromethyl |
| Triazole Ring | Present |
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds within this class exhibit potent activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For example, triazole hybrids have shown minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against MRSA, indicating strong antibacterial potential .
Anticancer Activity
Recent studies demonstrate that triazole derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to This compound have been evaluated for their efficacy against liver cancer cells (Hep-G2). These studies utilized the MTT assay to assess cell viability, revealing significant anti-proliferative effects at concentrations as low as 100 µg/mL .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of triazoles has also been explored. Compounds with similar structural motifs have shown promise in reducing inflammation markers in vitro and in vivo models. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Variations in substituents on the triazole ring and phenyl groups significantly influence their pharmacological profiles. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances antibacterial activity, while electron-donating groups may improve anticancer efficacy .
Case Study 1: Antibacterial Evaluation
In a study evaluating various triazole derivatives, one compound demonstrated an MIC of 0.5 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin . This highlights the potential of This compound as a lead candidate for further development.
Case Study 2: Cytotoxicity Against Hep-G2 Cells
Another investigation focused on the cytotoxic effects of triazole derivatives on Hep-G2 cells. The results indicated that certain modifications to the triazole structure led to enhanced cytotoxicity compared to conventional chemotherapeutics like doxorubicin . This underscores the therapeutic potential of this compound in oncology.
Q & A
Q. What are the optimized synthetic routes for this triazole derivative, and how do reaction parameters influence yield and purity?
The synthesis typically involves multi-step reactions, such as Mannich-type condensations or nucleophilic substitutions. Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol or methanol under reflux aids cyclization .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) improve reaction rates and regioselectivity .
- Temperature : Controlled heating (80–120°C) minimizes side reactions, as seen in microwave-assisted syntheses that reduce reaction times by 50% . Yield optimization requires iterative adjustments, with purity assessed via HPLC or TLC .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- IR spectroscopy : Identifies functional groups (e.g., C-S stretching at ~650 cm⁻¹ and triazole ring vibrations) .
- ¹H/¹³C NMR : Confirms substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct ¹⁹F coupling) .
- X-ray crystallography : Resolves 3D conformation and non-covalent interactions (e.g., hydrogen bonding in triazole cores) . Elemental analysis (C, H, N, S) validates stoichiometry .
Q. How can researchers design initial biological activity assays for this compound?
- In vitro antimicrobial screens : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria and fungi .
- Cancer cell line assays : Employ MTT or SRB assays on lines like HeLa or MCF-7, with IC₅₀ calculations using nonlinear regression models .
- Positive controls : Compare to known triazole antifungals (e.g., fluconazole) or chemotherapeutics (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- DFT calculations : Model HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, trifluoromethyl groups lower LUMO energy, enhancing electron-deficient character .
- Molecular docking : Simulate binding to biological targets (e.g., CYP51 for antifungals) to rationalize activity and guide structural modifications .
- MD simulations : Evaluate stability in biological membranes or solvent environments .
Q. What strategies resolve contradictions in biological activity data across studies?
- Statistical error analysis : Apply tools like Grubbs’ test to identify outliers or use Bayesian models to account for variability in assay conditions .
- Control experiments : Replicate studies with standardized cell lines, solvent systems (e.g., DMSO concentration <1%), and pharmacokinetic profiling (e.g., plasma protein binding assays) .
- Meta-analysis : Compare data across structurally analogous triazoles to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing antifungal potency) .
Q. How do solvent polarity and catalysts affect regioselectivity in derivatization reactions?
- Solvent effects : High-polarity solvents stabilize transition states in SN2 mechanisms, favoring substitution at sterically accessible sites (e.g., methylsulfanyl group vs. phenoxy methyl) .
- Catalytic influence : Lewis acids (e.g., ZnCl₂) direct electrophilic aromatic substitution to para positions on phenyl rings, while Pd catalysts enable cross-coupling at triazole C-5 . Regioselectivity is validated via NOESY NMR or single-crystal XRD .
Q. What methodologies optimize substituent modifications to enhance target selectivity?
- SAR studies : Systematically vary substituents (e.g., replacing methylsulfanyl with sulfonyl groups) and assess activity changes. For example, bulkier groups at C-5 reduce off-target binding in kinase inhibitors .
- Click chemistry : Introduce triazole-linked pharmacophores via CuAAC reactions to diversify functional groups .
- Proteomics : Use affinity chromatography or pull-down assays to identify off-target interactions and refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
